9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-

Catalog No.
S15824205
CAS No.
669774-95-2
M.F
C13H11Cl2N5
M. Wt
308.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phe...

CAS Number

669774-95-2

Product Name

9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-

IUPAC Name

6-chloro-9-[[4-(chloromethyl)phenyl]methyl]purin-2-amine

Molecular Formula

C13H11Cl2N5

Molecular Weight

308.16 g/mol

InChI

InChI=1S/C13H11Cl2N5/c14-5-8-1-3-9(4-2-8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19)

InChI Key

MRUQZDOMMZBNAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)N)CCl

9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- is a synthetic compound belonging to the purine family, characterized by its complex structure that includes a purine base modified with a chloro and chloromethyl group. This compound is notable for its potential pharmaceutical applications, particularly in the development of therapeutic agents targeting various biological pathways. The presence of multiple functional groups enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- can be attributed to its functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. Additionally, the purine core can participate in reactions typical of heterocycles, such as electrophilic aromatic substitution and oxidation reactions. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.

Research indicates that compounds related to 9H-Purin-2-amine exhibit significant biological activities, particularly in inhibiting specific enzymes involved in cell signaling pathways. For instance, derivatives have been studied for their inhibition of phosphatidylinositol 3-kinase delta activity, which is linked to cancer progression and other diseases . The unique structural features of this compound may contribute to its ability to interact with biological targets, potentially leading to therapeutic applications in oncology and other fields.

The synthesis of 9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- typically involves multi-step organic reactions that may include:

  • Formation of the Purine Core: Starting from simpler purine precursors through cyclization reactions.
  • Chlorination: Introducing chlorine atoms at specific positions on the purine ring or on side chains using chlorinating agents.
  • Substitution Reactions: Employing nucleophilic substitution to attach the chloromethyl phenyl group at the desired position.

These methods can vary based on the desired purity and yield, as well as the specific derivatives being synthesized .

The primary applications of 9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- lie in medicinal chemistry and drug development. Its potential use as an anti-cancer agent is particularly noteworthy, as it may inhibit key enzymes involved in tumor growth and metastasis. Furthermore, it could serve as a lead compound for developing novel therapeutic agents targeting various diseases influenced by purine metabolism.

Interaction studies are essential for understanding how 9H-Purin-2-amine interacts with biological molecules. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate the biological activity against specific enzymes or cell lines.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion properties.

Such studies help elucidate the mechanism of action and optimize the compound for therapeutic use.

Several compounds share structural similarities with 9H-Purin-2-amine, each exhibiting unique properties:

Compound NameStructureKey Features
5-Fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]-3H-quinazolin-4-oneStructureInhibits phosphatidylinositol 3-kinase delta activity
2-[1-(7H-purin-6-yl)amino]ethyl]-3-(3-hydroxyphenyl)-5-methylquinazolin-4-oneStructureRelated to anti-cancer activity
3-(2,6-difluorophenyl)-5-methyl-2-[1-(7H-purin-6-ylamino)ethyl]quinazolin-4-oneStructureContains fluorinated phenyl group for enhanced bioactivity

These compounds highlight the diversity within purine derivatives while showcasing how modifications can lead to different biological activities and therapeutic potentials.

Through its unique structure and potential applications, 9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- stands out as a significant compound in drug discovery and development efforts. Further research into its synthesis, biological interactions, and therapeutic efficacy will be essential for advancing its applications in medicine.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

307.0391508 g/mol

Monoisotopic Mass

307.0391508 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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